(6-Bromo-5-methoxypyridin-3-yl)methanol
Description
Contextualization of Halogenated Pyridine (B92270) Derivatives in Synthetic Organic Chemistry
Halogenated pyridine derivatives are a cornerstone of modern synthetic organic chemistry, primarily due to the versatile reactivity of the carbon-halogen bond. The presence of a halogen atom, such as bromine, on the pyridine ring dramatically enhances its utility as a synthetic intermediate. nbinno.com This is because the halogen can be readily substituted or participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nbinno.com These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
The introduction of halogen atoms onto the pyridine scaffold provides medicinal chemists with a powerful tool for creating large libraries of compounds for drug screening. nbinno.com The position of the halogen is crucial, as it dictates the regioselectivity of subsequent reactions and influences the electronic properties of the molecule. The bromine atom in (6-Bromo-5-methoxypyridin-3-yl)methanol, being at the 6-position, is susceptible to various nucleophilic substitution and metal-catalyzed coupling reactions, making it a key handle for molecular diversification. The strategic placement of both a bromine and a chlorine atom on a pyridine ring can offer distinct advantages for sequential functionalization. nbinno.com
Furthermore, halogen atoms can significantly impact the biological activity of a molecule through halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. nih.govsemanticscholar.orgresearchgate.net This has revolutionized computational approaches to drug discovery and has reenergized synthetic strategies in the field. nih.gov The incorporation of halogens is a well-established strategy to improve the potency and pharmacokinetic properties of drug candidates.
Significance of Hydroxymethyl Functionalized Pyridines as Synthetic Intermediates
The hydroxymethyl group (-CH₂OH) is another key functional group that imparts significant synthetic versatility to pyridine derivatives. This primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, providing entry points to a vast range of other functionalities. For instance, the aldehyde can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination. The carboxylic acid can be converted to esters, amides, and other acid derivatives.
Moreover, the hydroxyl group itself can be transformed. It can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. It can also be protected during a multi-step synthesis to prevent unwanted reactions and then deprotected at a later stage. The presence of a hydroxymethyl group, as seen in this compound, provides a reactive site for elongation of side chains or for the introduction of new functional groups, further expanding its utility as a building block.
Overview of Current Research Trajectories Involving this compound
While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules of significant interest in medicinal chemistry and materials science. The combination of a halogen, a methoxy (B1213986) group, and a hydroxymethyl group on a pyridine ring makes it an attractive starting material for the synthesis of highly substituted and complex heterocyclic systems.
Current research involving similarly substituted pyridines suggests several potential applications for this compound:
Drug Discovery: The pyridine core is a common feature in many approved drugs. The functional groups on this compound allow for its incorporation into larger molecules that could target a variety of biological receptors and enzymes. The bromo group allows for coupling to other fragments, the methoxy group can influence solubility and electronic properties, and the hydroxymethyl group provides a point for further modification. Derivatives of imidazopyridine, which can be synthesized from such precursors, have shown a range of pharmacological activities. researchgate.net
Agrochemical Research: Substituted pyridines are also prevalent in modern pesticides and herbicides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity.
Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this compound could be used to create novel ligands for the development of materials with interesting catalytic, photoluminescent, or gas-storage properties.
The synthetic utility of this compound lies in its ability to undergo sequential and regioselective reactions at its three distinct functional groups. This allows for the controlled and systematic construction of complex molecules, a key aspect of modern organic synthesis. Future research is likely to see this and similar building blocks utilized in the development of new therapeutics, agrochemicals, and advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-5-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBSAPNBMDMZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Bromo 5 Methoxypyridin 3 Yl Methanol
Retrosynthetic Analysis and Strategic Disconnections for (6-Bromo-5-methoxypyridin-3-yl)methanol
A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the formulation of a synthetic plan. The primary disconnection strategy involves the functional group interconversion (FGI) of the hydroxymethyl group to a more stable precursor, such as a formyl or carboxyl group. This leads to the key intermediate, 6-bromo-5-methoxynicotinaldehyde or a corresponding carboxylic acid derivative.
Further disconnection of the C-C bond of the formyl group precursor points towards the formylation of a 3-bromo-5-methoxypyridine (B189597) intermediate. Alternatively, disconnection of the C-Br bond suggests a late-stage bromination of a 5-methoxy-3-pyridinemethanol derivative. The methoxy (B1213986) group can be traced back to a hydroxyl group or introduced via nucleophilic substitution of a suitable leaving group, such as a bromine atom.
Considering the commercial availability of starting materials and the directing effects of the substituents, a practical retrosynthetic pathway originates from 3,5-dibromopyridine (B18299). This approach is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
This analysis suggests a forward synthesis commencing with the selective methoxylation of 3,5-dibromopyridine to furnish 3-bromo-5-methoxypyridine. Subsequent regioselective formylation at the 3-position, followed by bromination at the 6-position and final reduction of the aldehyde, would yield the target molecule. An alternative sequence could involve bromination prior to formylation. The feasibility of each step is contingent on achieving the desired regioselectivity, which is governed by the electronic and steric properties of the substituents on the pyridine (B92270) ring.
Direct Synthesis Routes to this compound
The direct synthesis of this compound can be approached through a sequence of carefully controlled reactions to introduce the desired functionalities onto the pyridine core.
Strategic Halogenation Techniques for the Pyridine Core
The introduction of a bromine atom at the 6-position of a 5-methoxypyridine derivative is a critical step that requires careful consideration of the directing effects of the existing substituents. The methoxy group at the 5-position is an activating group and directs electrophilic substitution to the ortho and para positions (2, 4, and 6 positions). The presence of other substituents will further influence the regioselectivity of bromination.
In a potential synthetic sequence starting from a 3-functionalized-5-methoxypyridine, such as 5-methoxynicotinaldehyde, the electron-withdrawing nature of the aldehyde would deactivate the ring towards electrophilic substitution, making direct bromination challenging. A more viable strategy involves the bromination of an electron-rich precursor. For instance, the bromination of 5-bromoanthranilic acid with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been reported to proceed efficiently, affording 5-bromoanthranilic acid in good yield. researchgate.net While not a direct analogue, this demonstrates the utility of NBS for the bromination of substituted aromatic rings.
A plausible approach for the target molecule involves the bromination of a pre-functionalized pyridine ring. For instance, the reaction of a suitable 5-methoxypyridine derivative with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile could potentially yield the desired 6-bromo product. The regioselectivity of this reaction would be highly dependent on the nature of the substituent at the 3-position.
Regioselective Methoxylation Approaches
A key intermediate in the proposed synthesis is 3-bromo-5-methoxypyridine. This can be efficiently prepared from the commercially available 3,5-dibromopyridine. The reaction involves a nucleophilic aromatic substitution where one of the bromine atoms is displaced by a methoxide (B1231860) group.
A reported procedure involves treating a suspension of sodium hydride in N,N-dimethylformamide (DMF) with methanol (B129727) to generate sodium methoxide in situ. advancechemjournal.com The subsequent addition of 3,5-dibromopyridine and heating the reaction mixture leads to the formation of 3-bromo-5-methoxypyridine in good yield after purification. advancechemjournal.com
Table 1: Synthesis of 3-Bromo-5-methoxypyridine from 3,5-Dibromopyridine advancechemjournal.com
| Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 3,5-Dibromopyridine, Methanol | Sodium Hydride (60% in mineral oil) | DMF | 90 °C | 1 h | 73% |
This regioselective methoxylation is a crucial step, and its success is attributed to the electronic differences between the two bromine atoms, although in the case of 3,5-dibromopyridine, they are electronically equivalent. The reaction likely proceeds via an addition-elimination mechanism, and the observed selectivity might be influenced by statistical factors and subtle electronic effects.
Installation and Functionalization of the Hydroxymethyl Moiety
The introduction of the hydroxymethyl group at the 3-position of the pyridine ring is typically achieved through the reduction of a corresponding aldehyde or carboxylic acid derivative. Therefore, the primary challenge lies in the regioselective introduction of a formyl or carboxyl group.
Formylation of 3-Bromo-5-methoxypyridine:
One of the most common methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). The electron-donating methoxy group in 3-bromo-5-methoxypyridine should activate the ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a feasible approach. The expected position of formylation would be ortho and para to the methoxy group. Given the presence of the bromo substituent, the formylation is anticipated to occur at the more accessible and electronically favored position.
An alternative and often milder approach is palladium-catalyzed formylation . This method involves the cross-coupling of an aryl halide with a formylating agent. A notable example is the use of carbon monoxide and a hydride source, such as triethylsilane (Et3SiH), in the presence of a palladium catalyst and a suitable ligand. advancechemjournal.com This reaction offers high functional group tolerance and can be performed under relatively mild conditions.
Reduction of the Formyl Group:
Once the 6-bromo-5-methoxynicotinaldehyde intermediate is obtained, the final step is the reduction of the aldehyde to the corresponding primary alcohol. This transformation is readily accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent commonly used for this purpose, typically in an alcoholic solvent like methanol or ethanol (B145695). nih.gov The reaction is generally high-yielding and proceeds under ambient conditions.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Catalyst Screening and Ligand Effects
For the palladium-catalyzed formylation of the 3-bromo-5-methoxypyridine intermediate, the choice of catalyst and ligand is critical for achieving high efficiency and selectivity. The catalytic cycle for this transformation involves oxidative addition of the aryl bromide to the palladium(0) complex, migratory insertion of carbon monoxide, and subsequent reductive elimination to form the aldehyde. The nature of the phosphine (B1218219) ligand plays a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of these elementary steps.
Studies on the palladium-catalyzed formylation of aryl bromides have shown that bulky and electron-rich phosphine ligands are often effective. For instance, in the formylation of aryl halides with tert-butyl isocyanide and triethylsilane, JohnPhos was identified as a highly effective ligand. advancechemjournal.com
Table 2: Effect of Ligands on Palladium-Catalyzed Formylation (Model Reaction)
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 | JohnPhos | Na2CO3 | DMF | 65 | 92 | advancechemjournal.com |
| Pd(OAc)2 | SPhos | Na2CO3 | DMF | 65 | 85 | advancechemjournal.com |
| Pd(OAc)2 | XPhos | Na2CO3 | DMF | 65 | 80 | advancechemjournal.com |
| Pd(OAc)2 | P(t-Bu)3 | Na2CO3 | DMF | 65 | 75 | advancechemjournal.com |
Note: The data presented is for a model reaction and serves to illustrate the general effect of ligands on palladium-catalyzed formylation reactions.
In the context of the synthesis of this compound, a systematic screening of palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and a variety of phosphine ligands (e.g., monodentate, bidentate, and Buchwald-type ligands) would be necessary to identify the optimal catalytic system for the formylation of the specific 3-bromo-5-methoxypyridine substrate. The choice of base and solvent would also require careful optimization to ensure high conversion and selectivity.
Solvent and Temperature Optimization Studies
The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of solvent and reaction temperature. While specific optimization studies for this exact compound are not extensively documented in publicly available literature, general principles from related syntheses of substituted pyridines can be applied.
For the methoxylation of 3,5-dibromopyridine, the choice of solvent is critical. Aprotic polar solvents like DMF are often preferred as they can solvate the sodium methoxide and facilitate the nucleophilic aromatic substitution. chemicalbook.com The temperature for this reaction typically ranges from room temperature to elevated temperatures (e.g., 90°C) to ensure a reasonable reaction rate. chemicalbook.com
The subsequent formylation and reduction steps also benefit from careful solvent and temperature control. The reduction of the aldehyde to the alcohol is often performed in alcoholic solvents like methanol or ethanol at temperatures ranging from 0°C to room temperature to ensure high yields and minimize side reactions.
To illustrate the importance of these parameters, a hypothetical optimization study for the reduction of 6-bromo-5-methoxynicotinaldehyde is presented in the table below.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 0 | 2 | 92 |
| Methanol | 25 | 1 | 95 |
| Ethanol | 25 | 1.5 | 93 |
| Isopropanol | 25 | 3 | 88 |
| Tetrahydrofuran | 25 | 4 | 85 |
Sustainable and Green Chemistry Aspects in the Production of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance process safety and efficiency.
Atom Economy and E-Factor Considerations
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
For the proposed synthesis of this compound, the atom economy can be calculated for each step. The E-factor (Environmental Factor) is another important green metric, representing the mass ratio of waste to the desired product. A lower E-factor indicates a more environmentally friendly process.
Let's consider a hypothetical synthesis pathway for this compound to illustrate these concepts.
Proposed Synthesis Pathway:
Methoxylation: 3,5-Dibromopyridine + CH₃ONa → 3-Bromo-5-methoxypyridine + NaBr
Formylation (hypothetical): 3-Bromo-5-methoxypyridine + Reagents → 6-Bromo-5-methoxynicotinaldehyde + Byproducts
Reduction: 6-Bromo-5-methoxynicotinaldehyde + NaBH₄ + H₂O → this compound + NaBO₂ + H₂
| Synthetic Step | Theoretical Atom Economy (%) | Hypothetical E-Factor |
|---|---|---|
| Methoxylation | 64.8 | ~1.5 |
| Formylation | Dependent on reagents | High (potential for significant waste) |
| Reduction | 83.2 | ~0.5 |
Biocatalytic Approaches for Functionalization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green chemistry due to its high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov
For the synthesis of this compound, a key biocatalytic step could be the reduction of the precursor aldehyde, 6-bromo-5-methoxynicotinaldehyde. A variety of alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) could potentially be employed for this transformation. These enzymes often exhibit excellent chemoselectivity, reducing the aldehyde group without affecting the bromo and methoxy substituents on the pyridine ring. nih.govresearchgate.net The use of whole-cell biocatalysts, such as engineered E. coli or yeast strains overexpressing a suitable reductase, can simplify the process by providing in-situ cofactor regeneration. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 6 Bromo 5 Methoxypyridin 3 Yl Methanol and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For (6-Bromo-5-methoxypyridin-3-yl)methanol, with a molecular weight of 218.05 g/mol , HRMS would be expected to confirm its elemental formula of C₇H₈BrNO₂. While specific experimental HRMS data for this compound is not found in the reviewed literature, the theoretical monoisotopic mass is calculated to be 216.97417 Da. Analysis of its isotopic pattern would show characteristic peaks for the presence of a single bromine atom (¹⁹Br and ⁸¹Br isotopes).
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of organic molecules in solution. A full analysis using one-dimensional and two-dimensional NMR techniques would be required for an unambiguous assignment of all proton and carbon signals of this compound.
One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁵N) Analysis
Detailed, published ¹H, ¹³C, and ¹⁵N NMR spectra for this compound are scarce in the public domain. However, analysis of related structures allows for a theoretical prediction of its spectral characteristics.
For the closely related compound, 3-Bromo-5-methoxypyridine (B189597) , the ¹H NMR spectrum in CDCl₃ shows aromatic protons at δ = 8.27 (d, J = 17.2 Hz, 2H) and 7.36 (s, 1H), with the methoxy (B1213986) protons appearing at δ = 3.86 (br. s, 3H). chemicalbook.com For (6-bromo-pyridin-3-yl)-methanol , which lacks the methoxy group, the ¹H NMR spectrum has also been reported. chemicalbook.com
Based on these related compounds, the expected ¹H NMR spectrum of this compound in a deuterated solvent would likely exhibit:
Two distinct aromatic proton signals in the pyridine (B92270) ring.
A signal for the methoxy group protons.
A signal for the methylene (B1212753) protons of the methanol (B129727) group.
A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent.
The ¹³C NMR spectrum would be expected to show seven distinct carbon signals, corresponding to the five carbons of the pyridine ring, the methoxy carbon, and the methylene carbon. The chemical shifts would be influenced by the electronegativity of the bromine, oxygen, and nitrogen atoms.
¹⁵N NMR spectroscopy, while less common, would provide information on the electronic environment of the pyridine nitrogen atom.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H | 7.0 - 8.5 | d, s |
| CH₂ | ~4.7 | s |
| OCH₃ | ~3.9 | s |
| OH | Variable | br s |
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the structure of this compound, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, specifically within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the substituents and the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the substituents.
Currently, there is no specific published 2D NMR data for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. While specific IR and Raman spectra for this compound are not available in the reviewed literature, the expected characteristic absorption bands can be predicted.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C, C=N (aromatic ring) | Stretching | 1400-1600 |
| C-O (ether and alcohol) | Stretching | 1000-1300 |
| C-Br | Stretching | 500-600 |
A Raman spectrum would complement the IR data, particularly for the symmetric vibrations of the pyridine ring.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound itself.
However, the crystal structure of a complex derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine , has been reported. nih.gov This study provides insights into the solid-state packing of a related bromo-pyridine core. Additionally, the crystal structure of another related compound, 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , has been determined, offering further comparative structural information. researchgate.net These structures can serve as a basis for molecular modeling and prediction of the crystal packing of this compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives
This compound is an achiral molecule. Therefore, it does not exhibit chiroptical properties such as Electronic Circular Dichroism (ECD). However, if this compound were used as a precursor to synthesize chiral derivatives, for instance, by esterification of the hydroxyl group with a chiral acid, then ECD spectroscopy would be a valuable tool for determining the absolute configuration of the newly formed stereocenter. There is currently no information in the public domain regarding the synthesis or chiroptical analysis of chiral derivatives of this compound.
Computational and Theoretical Investigations of 6 Bromo 5 Methoxypyridin 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide a detailed picture of the electron distribution and the stable three-dimensional arrangement of atoms.
Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. mostwiedzy.pl For (6-Bromo-5-methoxypyridin-3-yl)methanol, DFT calculations are employed to determine its ground-state equilibrium geometry and electronic properties.
Typically, a hybrid functional such as B3LYP is paired with a Pople-style basis set like 6-311++G(d,p) to perform geometry optimization. tandfonline.com This process systematically alters the molecular geometry to find the lowest energy conformation. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. These calculations would reveal the planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) and hydroxymethyl substituents relative to the ring. For instance, the C-Br bond length and the geometry around the nitrogen atom are key parameters that influence the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical but realistic values based on DFT studies of similar brominated and methoxy-substituted pyridine derivatives.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Br | 1.89 Å |
| C-O (methoxy) | 1.36 Å | |
| C-N (average) | 1.34 Å | |
| C-C (ring, average) | 1.39 Å | |
| C-C (ring-CH₂OH) | 1.51 Å | |
| Bond Angle | C-N-C | 117.0° |
| C-C-Br | 119.5° |
For higher accuracy, particularly for electronic properties, ab initio methods are utilized. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (e.g., CCSD(T)), are derived directly from first principles without the empirical parameterization common in some DFT functionals. rsc.orgresearchgate.net
While computationally more demanding, these methods serve as a benchmark for DFT results. acs.org For this compound, ab initio calculations would provide a more precise determination of ionization potential, electron affinity, and the energies of molecular orbitals. These calculations are crucial for validating the electronic structure predicted by DFT and for studies where high accuracy is paramount, such as in the detailed analysis of reaction energetics. rsc.org The electronic reorganizations that accompany ionization can also be studied in detail using these methods.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical NMR chemical shifts for ¹H and ¹³C can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. liverpool.ac.uk Calculations are performed on the optimized geometry of the molecule. The predicted shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-withdrawing bromine atom and the electron-donating methoxy group would have distinct effects on the chemical shifts of the pyridine ring protons and carbons. The methoxy group's ¹³C chemical shift is particularly sensitive to its orientation and electronic interactions with the aromatic ring. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical chemical shifts (in ppm) relative to TMS, based on computational studies of related pyridine structures.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H (on C2) | 8.1 - 8.3 | - |
| H (on C4) | 7.4 - 7.6 | - |
| H (on CH₂) | 4.6 - 4.8 | - |
| H (on OCH₃) | 3.9 - 4.1 | - |
| H (on OH) | 2.5 - 3.5 (variable) | - |
| C2 | - | 150 - 155 |
| C3 | - | 135 - 140 |
| C4 | - | 125 - 130 |
| C5 | - | 155 - 160 |
| C6 | - | 110 - 115 |
| CH₂OH | - | 60 - 65 |
Infrared (IR) Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities. researchgate.netresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. For this molecule, key predicted vibrations would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl group, C-O stretches of the ether and alcohol, pyridine ring breathing modes, and the C-Br stretching frequency.
Molecular Electrostatic Potential (MEP) and Reactivity Indices Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.
For this compound, the MEP would show the most negative potential (red/yellow) localized on the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and hydroxyl groups, due to their lone pairs of electrons. These sites are predicted to be susceptible to electrophilic attack or coordination with cations. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strongly positive potential (blue), indicating its role as a hydrogen bond donor.
From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), global reactivity indices can be calculated. These include the HOMO-LUMO energy gap, chemical hardness, softness, and the electrophilicity index. A small HOMO-LUMO gap generally indicates higher reactivity. tandfonline.com These indices provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions.
Elucidation of Reaction Mechanisms via Transition State Computations
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. By locating and characterizing the structures of transition states (the highest energy point along a reaction coordinate), chemists can calculate the activation energy required for a reaction to occur.
For this compound, one could investigate various potential reactions, such as the oxidation of the primary alcohol to an aldehyde or a nucleophilic aromatic substitution reaction. DFT calculations would be used to model the reaction pathway, identifying all intermediates and transition states. The calculated activation barriers provide insight into the reaction kinetics and help determine the most likely mechanism. This approach allows for the study of reaction feasibility before undertaking experimental work.
Conformational Analysis and Intermolecular Interactions using Molecular Dynamics Simulations
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, often in the presence of a solvent. ed.ac.uk
Conformational Analysis: MD simulations can explore the conformational landscape of this compound. A key area of flexibility is the rotation of the hydroxymethyl and methoxy groups around their bonds to the pyridine ring. By simulating the molecule's movements over nanoseconds, one can determine the most stable conformations and the energy barriers between them.
Intermolecular Interactions: Placing the molecule in a simulation box with solvent molecules (e.g., water) allows for the study of solvation and intermolecular forces. researchgate.net MD simulations can characterize the hydrogen bonding network between the molecule's hydroxyl group, methoxy oxygen, and pyridine nitrogen with surrounding solvent molecules. acs.org These simulations provide a detailed picture of how the molecule interacts with its environment, which is crucial for understanding its behavior in solution. PyLipID is an example of a tool that can be used for detailed analysis of such interactions. nih.gov
Table 3: Potential Intermolecular Interactions of this compound Studied by MD Simulations
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | -OH group (H) | Solvent (e.g., Water O) | Solvation, solubility |
| Hydrogen Bond | Solvent (e.g., Water H) | -OH group (O) | Solvation, solubility |
| Hydrogen Bond | Solvent (e.g., Water H) | Pyridine N | Basicity, interaction with protic solvents |
| Hydrogen Bond | Solvent (e.g., Water H) | Methoxy O | Solvation |
| Halogen Bond | C-Br | Nucleophilic atom | Potential role in crystal packing or receptor binding |
Q & A
Q. What are the standard synthetic routes for (6-Bromo-5-methoxypyridin-3-yl)methanol?
The compound is synthesized via multi-step protocols. A common approach involves halogenation and functional group transformations starting from pyridine derivatives. For example, 5-methyl nicotinic acid can be esterified, followed by bromination at the 6-position and subsequent reduction of the ester to a hydroxymethyl group . Another method employs Suzuki-Miyaura coupling or nucleophilic substitution reactions, where bromine acts as a leaving group in intermediates like 5-methyl-3-bromomethylpyridine hydrobromide . Key steps include:
- Bromination using NBS (N-bromosuccinimide) or Br₂ in acetic acid.
- Reduction of esters (e.g., methyl or ethyl esters) to alcohols using LiAlH₄ or NaBH₄.
- Purification via column chromatography (ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to identify protons (e.g., -CH₂OH at δ 4.6–4.8 ppm) and aromatic signals from the pyridine ring.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (218.05 g/mol) and isotopic patterns from bromine .
- FTIR : Peaks at ~3200–3400 cm⁻¹ (-OH stretch) and 1250–1050 cm⁻¹ (C-O from methoxy group) . Purity is assessed via HPLC (C18 column, methanol/water mobile phase) or TLC (visualized under UV) .
Q. How do the bromo and methoxy substituents influence the compound’s reactivity?
- Bromine : Enhances electrophilic aromatic substitution (EAS) reactivity at the 3- and 4-positions of the pyridine ring. It also serves as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
- Methoxy Group : Electron-donating effects stabilize the ring, directing further substitutions to meta/para positions. The group’s steric bulk may slow reactions at adjacent sites .
Advanced Research Questions
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Solvent Selection : Polar aprotic solvents (DMSO, DMF) improve bromination efficiency, while THF or ethanol is preferred for reductions .
- Catalysis : Pd catalysts (e.g., Pd(PPh₃)₄) enhance coupling reaction yields.
- Intermediate Purification : Silica gel chromatography removes byproducts (e.g., di-brominated species) early in the synthesis .
- Temperature Control : Low temperatures (–10°C to 0°C) minimize side reactions during bromination .
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : The bromine atom makes the compound prone to photodegradation; store in amber vials at –20°C .
- Moisture : The hydroxymethyl group may oxidize to a carboxylic acid in humid environments. Use desiccants (silica gel) in storage .
- Long-Term Stability : Periodic HPLC analysis (e.g., every 6 months) monitors degradation products like 5-methoxypyridin-3-yl-methanol .
Q. What computational methods predict the compound’s reactivity in drug discovery?
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Models interactions with biological targets (e.g., kinases) by simulating hydrogen bonding with the hydroxymethyl group .
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ~1.5) and metabolic stability .
Q. How can contradictions in reported synthetic routes be resolved?
- Reproducibility Trials : Replicate literature methods while varying parameters (e.g., solvent, catalyst loading).
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-brominated derivatives) and adjust stoichiometry .
- Cross-Validation : Compare NMR data with known analogs (e.g., 6-fluoro derivatives) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
